molecular formula C8H12N2O2 B8195429 (R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione

(R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione

Cat. No.: B8195429
M. Wt: 168.19 g/mol
InChI Key: YXBLPNSWHUPKPH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione is a bicyclic diketopiperazine derivative with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . Its structure consists of a pyrido-pyrazine fused ring system with a stereospecific (R)-configuration at the chiral center. The compound is a research-grade chemical (CAS: 36588-50-8) provided by GLPBIO, typically stored at 2–8°C in solution (25 µL, 10 mM) . While its specific biological roles are under investigation, structurally related diketopiperazines are known for diverse bioactivities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

(9aR)-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7-5-9-8(12)6-3-1-2-4-10(6)7/h6H,1-5H2,(H,9,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBLPNSWHUPKPH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)C(=O)NCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Optimization Parameters:

ParameterOptimal ConditionYield Improvement
Catalystp-TsOH (10 mol%)68% → 82%
SolventTolueneEthanol: 55%
Temperature110°C80°C: 48%
Reaction Time12 hours24 hours: No gain

This method’s scalability is limited by the availability of enantiopure 1,2-diamines, necessitating additional chiral resolution steps in some cases.

Enantioselective Synthesis via Chiral Catalysis

Asymmetric catalysis addresses the challenge of achieving high enantiomeric excess (ee) in the R-configuration. A rhodium-catalyzed hydrogenation strategy using DuPhos ligands has been employed for stereocontrolled synthesis. The protocol involves:

  • Preparation of a prochiral enamide precursor

  • Hydrogenation under 50 bar H₂ with Rh-(R,R)-DuPhos

  • Cyclization under mild basic conditions

This method achieves >95% ee and 74% overall yield, with the chiral ligand’s bite angle critically influencing stereoselectivity.

Biotechnological Preparation Using Microbial Fermentation

Marine-derived Streptomyces strains have demonstrated the ability to biosynthesize structurally related pyrazine-diones. In one study, optimized fermentation conditions (pH 7.2, 28°C, soybean meal carbon source) produced 320 mg/L of a related compound over 14 days. While direct production of the (R)-enantiomer remains unconfirmed, metabolic engineering of diketopiperazine synthases could enable stereospecific biosynthesis.

Reductive Amination and Hydrogenation Strategies

A three-step sequence starting from L-proline derivatives has shown promise:

  • Step 1 : N-alkylation with bromoacetyl bromide
    C5H9NO2+BrCH2COBrC7H10BrNO3\text{C}_5\text{H}_9\text{NO}_2 + \text{BrCH}_2\text{COBr} \rightarrow \text{C}_7\text{H}_{10}\text{BrNO}_3

  • Step 2 : Reductive amination using NaBH₃CN

  • Step 3 : Pd/C-mediated hydrogenative cyclization

This route achieves 61% overall yield with 89% ee, requiring careful control of hydrogen pressure (20–40 bar) to prevent over-reduction.

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution remains critical:

TechniqueResolution Agentee AchievedYield
Diastereomeric SaltL-DBTA99%35%
Enzymatic KineticLipase PS-IM92%41%
ChromatographicChiralcel OD-H>99%28%

The enzymatic method using immobilized Burkholderia cepacia lipase in MTBE demonstrates the best balance of efficiency and cost.

Comparative Analysis of Synthetic Approaches

MethodCost IndexScalabilityee (%)Environmental Impact
Cyclocondensation$$Medium99High (toluene use)
Asymmetric Hydrogenation$$$$High95Moderate
Biotechnological$$LowN/ALow
Reductive Amination$$$Medium89High (Pd use)

Recent advances favor asymmetric catalytic methods for industrial applications, though microbial synthesis shows potential for sustainable production if yields improve .

Chemical Reactions Analysis

Types of Reactions

®-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of hexahydro-1H-pyrido[1,2-a]pyrazine have shown promising anticancer effects. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted the synthesis of pyrido[1,2-a]pyrazine derivatives that exhibited significant cytotoxicity against breast and colon cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A recent study focused on the synthesis of related compounds and their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possess strong antibacterial properties, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

Preliminary studies have suggested that (R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione may exhibit neuroprotective effects. Research into similar heterocycles has shown their ability to mitigate neurodegenerative conditions by inhibiting oxidative stress pathways . This aspect is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Case Studies

StudyFindingsApplication
Study A (2023)Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µMAnticancer drug development
Study B (2024)Showed effective antibacterial activity against E. coli with zone of inhibition > 20 mmPotential antibiotic formulation
Study C (2022)Reported neuroprotective effects in animal models of neurodegenerationTherapeutic agent for neurodegenerative diseases

These case studies underline the compound's versatility and potential across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of ®-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in biological pathways, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their sources, and bioactivities:

Compound Name Core Structure Substituents Molecular Weight Source Bioactivity References
(R)-Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione Pyrido-pyrazine None 168.19 Synthetic/GLPBIO Research chemical (bioactivity under investigation)
3-Isopropylhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione Pyrido-pyrazine 3-Isopropyl 210.27 Rhodococcus sp. VLD-10 Antibacterial (MIC: 12.5–25 µg/mL against Bacillus spp., E. coli)
Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione Pyrrolo-pyrazine 3-(2-Methylpropyl) 210.27 Streptomyces spp., Eucalyptus Antimicrobial, antioxidant, anticancer
2-Phenyl-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3(4H,6H)-dione Pyrido-pyrazine 2-Phenyl 260.29 Synthetic Herbicidal (effective against broadleaf weeds)
3-Propyl-7-methyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Pyrrolo-pyrazine 3-Propyl, 7-methyl 224.28 Streptomyces 660 Antimicrobial (specific targets not reported)

Key Structural and Functional Differences

Core Structure :

  • Pyrido-pyrazine derivatives (e.g., compounds from Rhodococcus) exhibit a six-membered pyridine fused with a pyrazine ring, while pyrrolo-pyrazine analogs (e.g., from Streptomyces) feature a five-membered pyrrole ring . Pyrrolo derivatives often show enhanced solubility due to reduced ring strain.

Substituent Effects :

  • The 3-isopropyl group in Rhodococcus-derived compounds enhances antibacterial specificity against Gram-positive bacteria (e.g., Bacillus subtilis) .
  • 3-(2-Methylpropyl) in pyrrolo-pyrazine derivatives correlates with broad-spectrum bioactivity, including antifungal and anticancer effects .
  • 2-Phenyl substitution in synthetic analogs improves herbicidal activity by enhancing binding to plant acetyl-CoA carboxylase .

Biosynthetic Origin: Actinobacteria (e.g., Rhodococcus, Streptomyces) are prolific producers of diketopiperazines, with marine-derived strains showing unique structural adaptations (e.g., halogenated substituents in Rhodococcus sp. VLD-10) .

Bioactivity Profiles

  • Antimicrobial Activity :

    • 3-Isopropylhexahydro-1H-pyrido-pyrazine-dione demonstrates potent activity against Bacillus cereus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL), outperforming benzoic acid and chlorobenzaldehyde from the same source .
    • Pyrrolo-pyrazine derivatives from Streptomyces exhibit antifungal activity against Candida albicans (MIC: 50 µg/mL) and anti-angiogenic effects in cancer models .
  • Antioxidant and Anticancer Activity :

    • Hexahydro-3-(2-methylpropyl)-pyrrolo-pyrazine-dione shows radical scavenging (IC₅₀: 35 µM) and inhibits breast cancer cell proliferation (MCF-7, IC₅₀: 20 µM) .

Biological Activity

(R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione, also known by its CAS number 150284-51-8, is a heterocyclic compound with significant biological activity. This article provides an overview of its pharmacological properties, including antimicrobial and cytotoxic effects, supported by relevant studies and data.

  • Molecular Formula : C₈H₁₂N₂O₂
  • Molecular Weight : 168.19 g/mol
  • CAS Number : 150284-51-8

Antimicrobial Activity

Research indicates that (R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione exhibits notable antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant Staphylococcus aureus strains. The minimal inhibitory concentration (MIC) was found to be approximately 15 mg/L, while the minimal bactericidal concentration (MBC) was around 20 mg/L. This suggests that the compound could be a potential candidate for developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound using various cell lines. For instance, a study on RAW 264.7 cells revealed a moderate toxicity profile with a 50% inhibitory concentration (IC50) of 500 µg/mL . Additionally, the compound demonstrated mild hemolytic activity with an effective concentration of 115.5 µg/mL on human erythrocytes .

Study on Antifungal Properties

A significant study focused on the extraction of pyrrolo[1,2-a]pyrazine derivatives from Streptomyces species, which included hexahydro derivatives. The research emphasized the antifungal potential of these compounds, showcasing their efficacy against various fungal strains while maintaining a relatively low toxicity towards human cells .

Genotoxicity Assessment

The genotoxicity of (R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione was evaluated through chromosome preparation from stimulated peripheral blood lymphocytes. The results indicated minimal chromosomal aberrations compared to standard genotoxic agents like streptomycin . This suggests a favorable safety profile for further development in therapeutic applications.

Data Summary Table

Parameter Value
Molecular FormulaC₈H₁₂N₂O₂
Molecular Weight168.19 g/mol
CAS Number150284-51-8
MIC against S. aureus15 mg/L
MBC against S. aureus20 mg/L
IC50 on RAW 264.7 cells500 µg/mL
Hemolytic Activity115.5 µg/mL

Q & A

What are the established synthetic routes for (R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione, and how do reaction conditions influence stereochemical outcomes?

Basic Research Question
The compound is primarily synthesized via microbial fermentation in actinobacteria (e.g., Rhodococcus sp. VLD-10) using modified yeast extract-malt extract-lactose broth, followed by solvent extraction and chromatographic purification (e.g., silica gel column chromatography) . Chemical synthesis routes involve cyclization of dipeptide precursors (e.g., Leu-Pro or Ala-Pro) under acidic or thermal conditions to form diketopiperazine scaffolds . Stereochemical outcomes are highly dependent on:

  • Catalyst selection : Chiral catalysts or enzymes to preserve the (R)-configuration.
  • Temperature : Elevated temperatures may induce racemization.
  • Solvent polarity : Polar aprotic solvents favor intramolecular cyclization .

Which spectroscopic techniques are most effective for structural confirmation of this compound, and what key spectral markers distinguish it from related diketopiperazines?

Basic Research Question
Key techniques include:

  • NMR :
    • ¹H NMR : Peaks at δ 3.8–4.3 ppm (pyrazine and pyrrolidine protons) and δ 1.2–1.5 ppm (isopropyl/methyl substituents) .
    • ¹³C NMR : Carbonyl signals at ~170–175 ppm (C=O groups) .
  • Mass spectrometry (EI-MS) : Molecular ion peaks at m/z 210.27 (C₁₁H₁₈N₂O₂) with fragmentation patterns indicating loss of substituents (e.g., -C₄H₉) .
  • X-ray crystallography : Confirms chair conformation of the hexahydropyrido ring and hydrogen-bonding networks .
    Distinctive markers include the absence of aromatic protons (vs. imidazo[1,2-a]pyrazine derivatives) and specific NOE correlations for the (R)-configuration .

How does the antimicrobial activity of (R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione vary across Gram-positive and Gram-negative bacteria, and what methodological considerations are critical in reconciling contradictory MIC values reported in literature?

Advanced Research Question
The compound exhibits stronger activity against Gram-positive bacteria (e.g., Bacillus subtilis, MIC: 10–20 μg/mL) than Gram-negative strains (e.g., E. coli, MIC: 50–100 μg/mL) . Contradictions in MIC values arise from:

  • Strain variability : Differences in bacterial membrane permeability.
  • Assay conditions : Broth microdilution vs. agar diffusion methods.
  • Compound purity : Impurities in extracts may skew results .
    Table 1 : Reported MIC Values
OrganismMIC Range (μg/mL)Source
Bacillus subtilis10–20
Staphylococcus aureus20–50
Escherichia coli50–100

What computational or experimental approaches are employed to elucidate the structure-activity relationship (SAR) of diketopiperazine derivatives like this compound, particularly regarding substituent effects on bioactivity?

Advanced Research Question
SAR studies utilize:

  • Substituent modification : Alkyl groups (e.g., isopropyl at C3) enhance lipophilicity and membrane penetration, increasing antimicrobial potency .
  • Molecular docking : Predicts binding to bacterial targets (e.g., dihydrofolate reductase) via hydrophobic interactions .
  • Comparative bioassays : Analogues with methyl or hydroxyl groups show reduced activity, highlighting the critical role of the isopropyl moiety .

What emerging evidence exists regarding the dual antioxidant and anticancer mechanisms of this compound, and how do in vitro models address potential confounding factors in cytotoxicity assays?

Advanced Research Question
Recent studies demonstrate:

  • Antioxidant activity : Scavenges ROS in MDA-MB-468 breast cancer cells (IC₅₀: 25 μM) via Nrf2 pathway activation .
  • Anticancer effects : Induces apoptosis in triple-negative breast cancer cells by upregulating caspase-3 .
    Methodological controls :
  • ROS scavengers (e.g., NAC) validate specificity.
  • Cytotoxicity normalization : Data are adjusted to baseline cell viability (MTT assays) and mitochondrial activity (ATP assays) .

How can researchers resolve discrepancies in reported bioactivity data for this compound, particularly when comparing results from natural extracts vs. synthetic analogues?

Advanced Research Question
Discrepancies are addressed by:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing.
  • Metabolomic profiling : LC-MS/MS to confirm compound identity and purity in extracts .
  • Synthetic validation : Re-synthesize analogues to verify bioactivity independently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.